N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxyphenyl, thiophene, and diazatricyclo moieties
Preparation Methods
The synthesis of N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro groups.
Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring.
Formation of the Thiophene Intermediate: This step involves the synthesis of a thiophene ring.
Coupling Reactions: The intermediates are then coupled together using various reagents and catalysts under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and stability under various conditions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL)-N-(2-METHOXYPHENYL)AMINE: This compound shares similar structural features but differs in the presence of a thiazole ring instead of a thiophene ring.
N-(4-CHLOROPHENYL)-N-(3,4-DIETHYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINE: This compound has a similar dichlorophenyl group but differs in the substitution pattern and the presence of a thiazole ring.
N-(4-(4-METHOXYPHENYL)-3,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE: This compound shares the methoxyphenyl group but has different substituents on the thiazole ring.
The uniqueness of N-(3,4-DICHLOROPHENYL)-14-(4-METHOXYPHENYL)-12-OXO-10-(THIOPHEN-2-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAENE-9-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H25Cl2N3O3S |
---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-7-oxo-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C31H25Cl2N3O3S/c1-39-21-11-8-18(9-12-21)19-15-25-29(27(37)16-19)30(28-7-4-14-40-28)36(26-6-3-2-5-24(26)35-25)31(38)34-20-10-13-22(32)23(33)17-20/h2-14,17,19,30,35H,15-16H2,1H3,(H,34,38) |
InChI Key |
WZCNTSYCLMAYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)NC5=CC(=C(C=C5)Cl)Cl)C6=CC=CS6)C(=O)C2 |
Origin of Product |
United States |
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